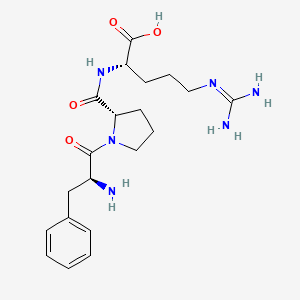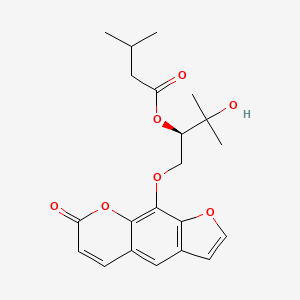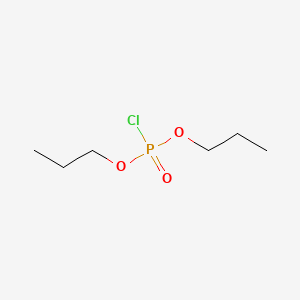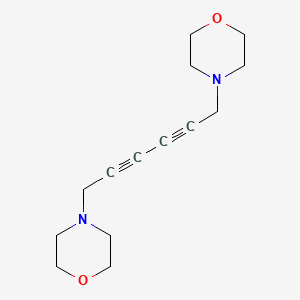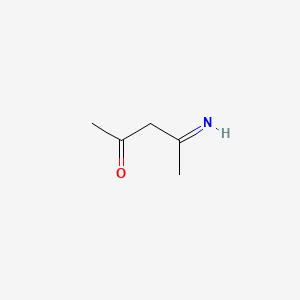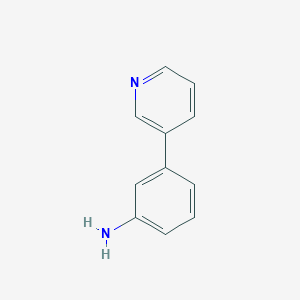
3-(Pyridin-3-yl)benzenamine
Vue d'ensemble
Description
The compound of interest, 3-(Pyridin-3-yl)benzenamine, is a bidentate ligand that has been utilized in the synthesis of various metal-organic frameworks and coordination polymers. It is known for its ability to link metal centers, contributing to the formation of structures with interesting topologies and properties, such as luminescence .
Synthesis Analysis
The synthesis of compounds involving 3-(Pyridin-3-yl)benzenamine often involves hydrothermal methods, as seen in the formation of metal(II) complexes with achiral ligands related to the compound . Additionally, multi-component domino reactions in water have been employed to create novel derivatives, highlighting the compound's versatility and the potential for eco-friendly synthesis methods .
Molecular Structure Analysis
The molecular structure of compounds derived from 3-(Pyridin-3-yl)benzenamine is diverse, ranging from 0D mononuclear molecules to 2D network layers . The ligand's ability to act in different coordination modes leads to various architectures, as demonstrated by the different structures of metal complexes synthesized using related ligands . The presence of this ligand in a framework can also influence the chirality and topology of the resulting network .
Chemical Reactions Analysis
3-(Pyridin-3-yl)benzenamine and its derivatives participate in a variety of chemical reactions. For instance, it can form cocrystals and salts with other compounds, such as pyromellitic acid, through heterosynthon interactions . The compound's reactivity also extends to its involvement in the formation of thiadiazole derivatives when reacted with oxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-3-yl)benzenamine derivatives are characterized by techniques such as X-ray diffraction, spectroscopy (IR, NMR, UV-Vis), and thermogravimetric analysis . These compounds exhibit luminescent properties in the solid state, which can be enhanced or shifted depending on the ligand's incorporation into metal-containing complexes . Theoretical calculations, such as density functional theory (DFT), are often used to support experimental data and provide insights into the electronic structure and potential applications of these compounds .
Applications De Recherche Scientifique
Application 1: Synthesis of Novel Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives
- Summary of Application: This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have been evaluated for their biological activity, including their potential as inhibitors of receptor tyrosine kinase, their pharmacokinetic profiles, and their anticancer, antibacterial, antifungal, and antioxidant activities .
- Methods of Application: The derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .
- Results or Outcomes: The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay . The antibacterial and antifungal properties of the derivatives were higher than some drugs . The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Application 2: Potential Use in Drug Discovery
- Summary of Application: “3-(Pyridin-3-yl)benzenamine” is a compound with potential applications in drug discovery . It has been studied for its physicochemical properties, pharmacokinetics, and safety .
- Methods of Application: The compound’s properties are analyzed using various techniques, including NMR, HPLC, LC-MS, and UPLC . Its pharmacokinetics, such as GI absorption, BBB permeability, and lipophilicity, are also evaluated .
- Results or Outcomes: The compound is found to have high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Kp (skin permeation) is -6.06 cm/s, and its consensus Log Po/w is 1.9 . Its water solubility is moderate .
Application 3: Potential Use in Drug Discovery
- Summary of Application: “3-(Pyridin-3-yl)benzenamine” is a compound with potential applications in drug discovery . It has been studied for its physicochemical properties, pharmacokinetics, and safety .
- Methods of Application: The compound’s properties are analyzed using various techniques, including NMR, HPLC, LC-MS, and UPLC . Its pharmacokinetics, such as GI absorption, BBB permeability, and lipophilicity, are also evaluated .
- Results or Outcomes: The compound is found to have high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Kp (skin permeation) is -6.06 cm/s, and its consensus Log Po/w is 1.9 . Its water solubility is moderate .
Safety And Hazards
Propriétés
IUPAC Name |
3-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJQJGKMRLQBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332668 | |
| Record name | 3-(pyridin-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)benzenamine | |
CAS RN |
57976-57-5 | |
| Record name | 3-(pyridin-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

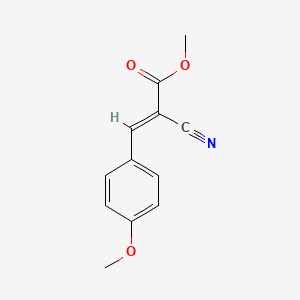

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)


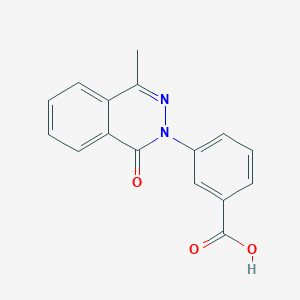
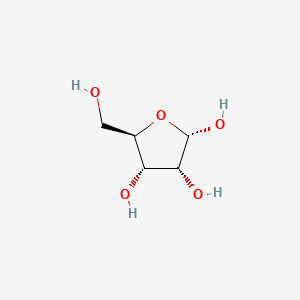
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)
